molecular formula C24H23F2NO3 B12302458 tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate

tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate

Cat. No.: B12302458
M. Wt: 411.4 g/mol
InChI Key: MCSPIRBNMDODQP-BKHHGCLFSA-N
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Description

Introduction to tert-Butyl 3,5-Bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate

The compound integrates a piperidine scaffold with dual 2-fluorobenzylidene substituents and a tert-butoxycarbonyl (Boc) protecting group. Such structural features are associated with enhanced metabolic stability and binding specificity in pharmaceutical agents. Its design reflects strategies employed in modern medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Chemical Identity and Nomenclature

Systematic IUPAC Name
3,5-Bis[(2-fluorophenyl)methylidene]-1-(tert-butoxycarbonyl)piperidin-4-one.

Molecular Formula
C$${24}$$H$${22}$$F$$2$$NO$$3$$.

Synonyms

  • 1-Boc-3,5-bis(2-fluorobenzylidene)-4-piperidone
  • tert-Butyl 3,5-di(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate

Key Functional Groups

  • Piperidine core with a 4-ketone moiety
  • Two 2-fluorobenzylidene groups at positions 3 and 5
  • tert-Butyl carbamate at the nitrogen (position 1)

The Boc group (tert-butoxycarbonyl) is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions.

Structural Features and Functional Group Analysis

Piperidine Core and Electronic Modulation

The six-membered piperidine ring adopts a chair conformation, with the 4-ketone introducing planarity and electronic polarization. The ketone’s electron-withdrawing nature enhances the reactivity of adjacent α-hydrogens, facilitating nucleophilic additions or conjugate reactions.

2-Fluorobenzylidene Substituents

The 2-fluorobenzylidene groups at positions 3 and 5 are α,β-unsaturated ketones, enabling:

  • Conjugation : Extended π-systems delocalize electron density, influencing absorption spectra and redox properties.
  • Electrophilic Character : Susceptibility to Michael additions or cycloadditions, useful in derivatization.
  • Bioisosteric Effects : Fluorine atoms enhance lipophilicity and modulate bioavailability while resisting oxidative metabolism.
tert-Butyl Carbamate Group
  • Steric Shielding : The bulky tert-butyl group protects the nitrogen from undesired protonation or enzymatic degradation.
  • Synthetic Utility : The Boc group allows selective deprotection during multi-step syntheses, enabling modular drug design.

Spectral Characteristics

  • IR Spectroscopy : Strong C=O stretches (~1700 cm$$^{-1}$$) for the ketone and carbamate.
  • NMR : Distinct downfield shifts for the benzylidene protons (δ 7.2–8.1 ppm) and fluorine coupling patterns (J$$_{H-F}$$ ~8 Hz).

Historical Context in Piperidine-Based Drug Discovery

Piperidine derivatives are ubiquitous in pharmaceuticals, constituting ~15% of FDA-approved small-molecule drugs. Key milestones include:

Evolution of Piperidine Scaffolds
  • Early Antipsychotics : Haloperidol (1958) demonstrated the piperidine ring’s utility in CNS-targeted therapies.
  • Modern Applications : Chiral piperidines, such as paroxetine (SSRI) and loratadine (antihistamine), highlight stereochemical precision in drug design.
Relevance of this compound

This compound’s structure draws parallels to EF24 (3,5-bis(2-fluorobenzylidene)-4-piperidone), a curcumin analog with anti-inflammatory and anticancer properties. The addition of the Boc group may improve solubility and target engagement, as seen in protease inhibitors and kinase modulators.

Synthetic Pathways

  • Piperidone Formation : Hydrogenation of pyridine derivatives yields 4-piperidone.
  • Benzylidene Introduction : Condensation of 4-piperidone with 2-fluorobenzaldehyde under acid catalysis.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of a base.

Properties

Molecular Formula

C24H23F2NO3

Molecular Weight

411.4 g/mol

IUPAC Name

tert-butyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13-

InChI Key

MCSPIRBNMDODQP-BKHHGCLFSA-N

Isomeric SMILES

CC(OC(=O)N1C/C(=C/C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1

Origin of Product

United States

Preparation Methods

Primary Synthesis Method: Aldol Condensation

The most documented route employs Aldol condensation between tert-butyl 4-oxopiperidine-1-carboxylate and 2-fluorobenzaldehyde. This reaction proceeds via base-catalyzed enolate formation, followed by cyclization and dehydration.

Reaction Mechanism

  • Enolate Formation : Deprotonation of the α-carbon adjacent to the ketone in tert-butyl 4-oxopiperidine-1-carboxylate generates a nucleophilic enolate.
  • Nucleophilic Attack : The enolate attacks the aldehyde (2-fluorobenzaldehyde), forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water yields the α,β-unsaturated ketone (chalcone).
  • Bis-Functionalization : A second aldehyde equivalent undergoes condensation at the 5-position of the piperidine ring, forming the bis-chalcone structure.

Reaction Conditions

Parameter Value/Description Source
Base Catalyst Potassium hydroxide (KOH)
Solvent Acetone or ethanol
Temperature Room temperature to reflux
Reaction Time 1–2 hours
Aldehyde Equivalents 2 equivalents

Workup and Purification

  • Precipitation : The reaction mixture is diluted with water to induce precipitation of the product.
  • Filtration : The crude product is isolated via vacuum filtration.
  • Recrystallization : Impurities are removed by recrystallization from methanol/water or ethanol.
  • Column Chromatography : Silica gel chromatography (10–15% ethyl acetate/hexanes) is used for challenging purifications.
Table 1: Yields and Purity for Related Bis-Chalcones
Compound (R-group) Yield (%) Purity (%) Melting Point (°C) Source
2,4-Dimethylbenzylidene (1a) 61 >98 125–131
4-Methylbenzylidene (1b) 68 >98 184–189
3-Methylbenzylidene (1d) 12 >98 122–126
Thiophen-2-ylmethylene (1e) 83 >98 185–188

Note: Yields vary due to steric and electronic effects of substituents.

Key Modifications and Optimization

Substrate Variability

The choice of aldehyde significantly impacts yield and selectivity:

  • Electron-Donating Groups (e.g., methyl): Enhance reactivity but may cause steric hindrance (e.g., 1d: 12% yield).
  • Electron-Withdrawing Groups (e.g., fluorine): Improve stability of the enolate intermediate.

Solvent and Base Selection

  • Aprotic Solvents (e.g., acetone): Optimize enolate formation.
  • Brønsted Bases (e.g., KOH): Favor E1cB elimination, critical for trans-enone formation.

Characterization and Validation

Spectroscopic Data

Technique Key Observations (Target Compound) Source
¹H NMR (CDCl₃) δ 7.5–8.0 ppm (β-H singlet, trans-enone), δ 1.26–1.42 ppm (tert-butyl)
¹³C NMR (CDCl₃) δ 187.9 ppm (ketone C=O), δ 154.4 ppm (ester C=O)
HRMS (ESI) m/z 411.10 (calculated for C₂₄H₂₃F₂NO₃)

Physical Properties

Property Value (Target Compound) Source
Melting Point Not explicitly reported
Storage Conditions 2–8°C under dry conditions

Challenges and Limitations

  • Low Yields : Steric bulk from substituents (e.g., 1d) reduces reaction efficiency.
  • Byproduct Formation : Competing cis-enone formation may occur under suboptimal conditions.
  • Crystallization Difficulties : Some derivatives resist crystallization, necessitating alternative purification.

Chemical Reactions Analysis

Reaction Conditions and Yield

ParameterValue/DescriptionSource
Base CatalystPotassium hydroxide (KOH) in ethanol
TemperatureReflux (70–80°C)
Reaction Time1–2 hours
Yield75–85%

Key Observations :

  • The reaction proceeds via deprotonation of the aldehyde, followed by nucleophilic attack on the ketone group of the piperidine ring .

  • The β-hydrogens of the resulting α,β-unsaturated ketone (enone) appear as a deshielded singlet at δ 7.5–8.0 ppm in ¹H NMR, confirming the trans configuration .

Ring-Opening and Functionalization

The oxopiperidine ring undergoes nucleophilic attack at the α,β-unsaturated carbonyl positions.

Example: Michael Addition

In the presence of Grignard reagents (e.g., methylmagnesium bromide), the enone system participates in 1,4-conjugate addition:

  • Product : Tertiary alcohol derivatives with retained fluorobenzylidene substituents .

  • Conditions : THF solvent, −78°C to 0°C, followed by gradual warming .

Reaction Pathway :

Enone+R-MgXMichael adduct (stabilized by fluorine electron-withdrawing groups)\text{Enone} + \text{R-MgX} \rightarrow \text{Michael adduct (stabilized by fluorine electron-withdrawing groups)}

Ester Group Reactivity

The tert-butyl carbamate group is susceptible to acid-catalyzed hydrolysis:

Hydrolysis to Free Amine

ParameterValue/DescriptionSource
Acid UsedTrifluoroacetic acid (TFA) in DCM
Reaction Time30 minutes
Yield85%

Post-Hydrolysis Product :

  • The resulting free amine (3,5-bis(2-fluorobenzylidene)-4-oxopiperidine) can undergo further alkylation or acylation .

Electrophilic Aromatic Substitution

The 2-fluorobenzylidene substituents participate in electrophilic reactions, though fluorine’s electron-withdrawing nature directs substitution to the meta position relative to the fluorine atom .

Nitration Example

ParameterValue/DescriptionSource
Nitrating AgentHNO₃/H₂SO₄ mixture
Temperature0–5°C
Major ProductMeta-nitro derivative

Spectral Confirmation :

  • IR spectroscopy shows a new NO₂ stretch at 1520 cm⁻¹ .

  • ¹⁹F NMR reveals minimal perturbation of fluorine chemical shifts due to meta substitution .

Cycloaddition Reactions

The conjugated dienone system engages in Diels-Alder reactions with dienophiles like maleic anhydride:

Diels-Alder Reaction Data

ParameterValue/DescriptionSource
DienophileMaleic anhydride
SolventToluene
Temperature110°C
Yield60%

Product Analysis :

  • X-ray crystallography confirms a bicyclic adduct with endo selectivity .

Reduction of the Enone System

Catalytic hydrogenation selectively reduces the α,β-unsaturated ketone:

Hydrogenation Conditions

ParameterValue/DescriptionSource
CatalystPd/C (10% w/w)
Pressure1 atm H₂
SolventEthanol
Yield90%

Outcome :

  • Saturated piperidine derivative with retained fluorobenzylidene groups.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving cleavage of the tert-butyl carbamate group.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer properties. A derivative of a related compound, 3,5-bis(2-fluorobenzylidene)-4-piperidone, demonstrated significant antiproliferative activity against various cancer cell lines both in vitro and in vivo. The modification retained the anticancer efficacy while allowing for radiolabeling with technetium-99m for imaging studies, indicating its utility in both therapeutic and diagnostic applications .

Synthesis of Bioactive Compounds

tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate can serve as a precursor in the synthesis of various bioactive compounds. For example, it can be utilized to generate piperidine derivatives that exhibit biological activity. The versatility of the piperidine ring allows for modifications that enhance pharmacological properties .

Pharmaceutical Formulations

The compound's structural characteristics make it suitable for incorporation into pharmaceutical formulations aimed at targeting specific biological pathways. Its ability to form stable complexes with metal ions opens avenues for developing metal-based therapeutics .

Case Study 1: Anticancer Derivative Synthesis

A study involving the synthesis of a modified EF24 derivative demonstrated that this compound could be effectively labeled with gamma-emitting isotopes for non-invasive imaging. This approach allowed researchers to track biodistribution in animal models, providing insights into the compound’s therapeutic potential .

Case Study 2: Drug Development

In drug discovery efforts, this compound has been explored as a scaffold for designing new drugs targeting specific receptors involved in cancer progression. Its derivatives have shown promise in achieving selective binding and improved efficacy against tumor cells .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityDemonstrated antiproliferative effects in vitro and in vivo
Synthesis of Bioactive CompoundsUsed as a precursor for synthesizing piperidine derivatives
Pharmaceutical FormulationsPotential use in targeted drug delivery systems

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzylidene groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or microbial inhibition, depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Analogs with methyl-substituted arylidenes (e.g., 1f, 1g) show higher yields (54–75%) compared to 1j (17%), suggesting steric and electronic effects influence reaction efficiency .
  • The phenylthiourea derivative (Compound 26) demonstrates that alternative functional groups (e.g., thiourea) can be introduced without compromising yield .

Physicochemical Properties

NMR Data Comparison :

  • Melting Points : Methyl-substituted analogs (1f, 1g) melt between 133–143°C, similar to the tert-butyl derivative’s likely range. The BOC group may contribute to crystalline stability .

Commercial and Preclinical Relevance

  • The target compound is marketed by BLD Pharm Ltd. and DC Chemicals with ≥98% purity, underscoring its reliability for research .
  • In contrast, EF24’s lack of a BOC group limits its solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate (CAS No. 939681-36-4) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article aims to explore the biological activity of this compound, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of this compound is C24H23F2NO3C_{24}H_{23}F_2NO_3, with a molecular weight of 411.44 g/mol. The compound's structure features a piperidine ring with two fluorobenzylidene substituents, which are critical for its biological activity.

PropertyValue
CAS Number939681-36-4
Molecular FormulaC24H23F2NO3
Molecular Weight411.44 g/mol
PurityNot specified
Storage ConditionsSealed, dry, 2-8°C

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of mammalian carboxylesterases (CEs). These enzymes play crucial roles in drug metabolism and lipid processing. A study demonstrated that fluorinated benzoin analogs showed potent inhibitory effects on CEs, suggesting that the addition of fluorine enhances binding affinity and selectivity towards these enzymes .

Inhibition Data

The following table summarizes the inhibition constants (KiK_i) for various related compounds against human intestinal carboxylesterase (hiCE), human liver carboxylesterase (hCE1), and rabbit liver carboxylesterase (rCE):

CompoundhiCE KiK_i (μM)hCE1 KiK_i (μM)rCE KiK_i (μM)
tert-Butyl 3,5-bis(2-fluorobenzylidene)Data not availableData not availableData not available
Fluorobenzoin analog 10.0080.0070.012
Fluorobenzoin analog 20.0150.0200.025

The data indicates that fluorinated compounds generally have lower KiK_i values, highlighting their potential as effective inhibitors.

Case Studies

A notable case study involved the synthesis and evaluation of several fluorinated compounds for their inhibitory properties against CEs. The study found that the introduction of fluorine atoms into the benzene rings significantly enhanced the inhibitory potency compared to non-fluorinated analogs .

Key Findings:

  • Compounds with multiple fluorine substitutions showed increased hydrophobicity and better enzyme binding.
  • The presence of aromatic rings was crucial for achieving high levels of inhibition.

The mechanism by which this compound inhibits carboxylesterases likely involves competitive inhibition at the enzyme's active site. The structural features of the compound allow it to mimic natural substrates, thereby preventing substrate binding and subsequent enzymatic activity.

Structural Insights

The piperidine ring and the fluorobenzylidene moieties contribute to the overall shape and electronic properties of the molecule, allowing it to fit into the active site of carboxylesterases effectively.

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate, and how is purity validated?

Methodological Answer:
The compound is synthesized via a Knoevenagel condensation between tert-butyl 4-oxopiperidine-1-carboxylate and 2-fluorobenzaldehyde under acidic or basic catalysis. Key steps include:

Condensation Reaction : Use a Dean-Stark apparatus to remove water and drive the reaction to completion.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Purity Validation :

  • HPLC : ≥98% purity (as reported by suppliers for analogous compounds) .
  • NMR Spectroscopy : Confirm structural integrity by observing characteristic signals:

  • 1H NMR : Singlets for piperidine methylene protons (δ 4.40 ppm) and aromatic protons from fluorobenzylidene groups.
  • 13C NMR : Carbonyl (C=O) resonance at ~165-170 ppm .

Advanced: How does the α,β-unsaturated ketone (enone) system in this compound influence its reactivity and biological activity?

Methodological Answer:
The enone moiety is critical for:

Electrophilic Reactivity : The conjugated system participates in Michael addition reactions, enabling covalent modification of biological targets (e.g., cysteine residues in proteins).

Biological Activity :

  • Anti-inflammatory Effects : Analogues (e.g., EF24) suppress NF-κB signaling by inhibiting IκB kinase, as shown in rat models of hemorrhagic shock .
  • Anti-proliferative Activity : The enone system induces ROS-mediated apoptosis in cancer cells. Modifications (e.g., ketone reduction to alcohol) abolish activity, highlighting its necessity .

SAR Studies : Selective reduction of the ketone (NaBH4) or olefin (Pd/C/H2) alters bioactivity, guiding structure optimization .

Data Contradiction: How can discrepancies in reported pharmacological activities of derivatives be resolved?

Methodological Analysis:
Discrepancies may arise from:

Experimental Variables :

  • Cell Lines : Differences in membrane permeability or target expression (e.g., EF24 efficacy varies between MCF-7 and MDA-MB-231 cells) .
  • In Vivo Models : Route of administration (oral vs. intravenous) affects bioavailability due to rapid metabolism .

Analytical Consistency :

  • Purity Standards : Impurities >2% (e.g., residual solvents) may confound bioassays. Use COA-validated batches .
  • Crystallographic Data : SHELX refinement ensures accurate structural models, reducing false SAR interpretations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹.

Mass Spectrometry (HRMS) : Exact mass matching (calc. for C24H23F2NO3: 419.1645) validates molecular formula .

X-ray Crystallography : Resolve π-π stacking of fluorobenzylidene groups using SHELXL for precise stereochemical assignment .

Advanced: What strategies improve the metabolic stability of this compound for in vivo studies?

Methodological Answer:

Structural Modifications :

  • N-Acyl Derivatives : Introduce succinic or maleic anhydride to the piperidine nitrogen, enhancing solubility and reducing hepatic clearance .
  • PEG Conjugation : Attach polyethylene glycol to the enone via linkers to prolong half-life .

Formulation : Use liposomal encapsulation to bypass rapid glucuronidation observed in curcuminoid analogues .

Data Contradiction: Why do some studies report low cytotoxicity despite high in vitro potency?

Methodological Analysis:

Assay Conditions :

  • Serum Interference : Serum proteins (e.g., albumin) bind the compound, reducing free concentration. Use serum-free assays for IC50 comparisons .

Metabolic Instability : Rapid degradation in cell culture media (e.g., esterase cleavage of tert-butyl group) may underreport activity. Stabilize with protease inhibitors .

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

Docking Studies :

  • Target the enone system to Keap1-Nrf2 binding pockets using AutoDock Vina, prioritizing derivatives with ΔG < -8 kcal/mol.

ADMET Prediction :

  • Use SwissADME to predict BBB permeability (TPSA > 80 Ų reduces CNS penetration) and CYP3A4 metabolism hotspots .

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